molecular formula C14H14ClN3O3S B4385916 ({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid

({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid

Cat. No. B4385916
M. Wt: 339.8 g/mol
InChI Key: DCXNQDKBRFTICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is a chemical compound that has been the focus of significant scientific research in recent years. This compound has shown potential for use in a variety of applications, including as a pharmaceutical agent, in agricultural settings, and in the development of new materials. In

Mechanism of Action

The mechanism of action of ({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been shown to have a variety of biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and anti-tumor activity. Additionally, this compound has been shown to have antioxidant properties and may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid in lab experiments is its versatility. This compound has shown potential for use in a variety of applications, including as a pharmaceutical agent, in agricultural settings, and in the development of new materials. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are many potential future directions for research on ({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid. One area of focus could be on the development of new pharmaceutical agents based on this compound. Additionally, research could be conducted on the use of this compound in agricultural settings, such as for the treatment of plant diseases. Finally, research could be conducted on the development of new materials based on this compound, such as for use in the construction of electronic devices.

Scientific Research Applications

({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been the focus of significant scientific research in recent years. This compound has shown potential for use in a variety of applications, including as a pharmaceutical agent, in agricultural settings, and in the development of new materials.

properties

IUPAC Name

2-[[5-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-6-18-12(16-17-14(18)22-9-13(19)20)8-21-11-5-3-4-10(15)7-11/h2-5,7H,1,6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXNQDKBRFTICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
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({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
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({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid

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